molecular formula C8H14O B12496859 (2Z,4Z)-octa-2,4-dien-1-ol

(2Z,4Z)-octa-2,4-dien-1-ol

Cat. No.: B12496859
M. Wt: 126.20 g/mol
InChI Key: LMBAOEUOOJDUBP-UHFFFAOYSA-N
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Description

(2Z,4Z)-Octa-2,4-dien-1-ol is a diunsaturated primary alcohol with a molecular formula of C₈H₁₄O. Its structure features conjugated double bonds at positions 2 and 4, both in the Z (cis) configuration, and a hydroxyl group at the terminal carbon. The stereochemistry of the double bonds significantly influences its reactivity and physical properties, such as polarity and stability.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-2,4-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3

InChI Key

LMBAOEUOOJDUBP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4Z)-octa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions . This method ensures high stereoselectivity and yields the desired compound with high purity. Another method involves the stereospecific synthesis of dienoic acid derivatives using organometallic methods .

Industrial Production Methods

Industrial production of (2Z,4Z)-octa-2,4-dien-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation to form aldehydes or carboxylic acids depending on the conditions:

  • Strong Oxidants (e.g., KMnO₄, CrO₃): Yield octa-2,4-dienoic acid via two-electron oxidation.

  • Mild Oxidants (e.g., Pyridinium Chlorochromate): Selectively oxidize the alcohol to the aldehyde stage.

ReagentConditionsProductNotes
KMnO₄ (acidic)H₂SO₄, 25°COcta-2,4-dienoic acidComplete oxidation of -OH to -COOH
PCC (CH₂Cl₂)Room temperatureOcta-2,4-dienalSelective aldehyde formation

Reduction Reactions

The conjugated diene system is susceptible to hydrogenation:

  • Catalytic Hydrogenation (Pd/C, H₂): Reduces both double bonds to yield octanol.

  • Selective Partial Reduction: Use of Lindlar catalyst or diimide preserves stereochemistry but is less common due to competing full reduction.

ReagentConditionsProductSelectivity
H₂, Pd/C (10%)EtOH, 50°COctanolFull saturation of double bonds

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Halogenation (SOCl₂, PBr₃): Converts -OH to -Cl or -Br, forming octa-2,4-dienyl halides.

  • Esterification: Reacts with acyl chlorides or anhydrides to form esters under basic conditions.

ReagentConditionsProduct
SOCl₂ (neat)Reflux, 2 hrsOcta-2,4-dienyl chloride
Ac₂O, Pyridine0°C → RTOcta-2,4-dienyl acetate

Cycloaddition Reactions

The conjugated diene acts as a diene in Diels-Alder reactions:

  • With Dienophiles (e.g., Maleic Anhydride): Forms six-membered cycloadducts via [4+2] mechanism . Stereoselectivity is governed by the endo rule.

DienophileConditionsProductYield
Maleic AnhydrideToluene, 80°CBicyclo[2.2.1] adduct~75%

Electrocyclic Reactions

Under thermal or photochemical conditions, the conjugated diene undergoes electrocyclic ring-closing/opening:

  • Thermal (4π System): Conrotatory motion forms a cyclobutene derivative .

  • Photochemical: Disrotatory motion leads to transannular products .

ConditionsOrbital SymmetryProduct
Δ (Heat)ConrotatoryCyclobutene derivative
hν (UV Light)DisrotatoryTrans,trans-diene isomer

Pericyclic Rearrangements

The compound participates in sigmatropic shifts, though less commonly:

  • Cope Rearrangement: Requires high temperatures (200°C+) for -sigmatropic shifts .

Comparison with Isomers

Reactivity varies significantly with double-bond configuration:

IsomerDiels-Alder ReactivityElectrocyclic Tendency
(2Z,4Z)High (cisoid geometry)Forms cyclobutene
(2Z,4E)ModeratePrefers ring-opening
(2E,4E)Low (transoid)Minimal cyclization

Mechanistic Insights

  • Diels-Alder Reaction: The HOMO of (2Z,4Z)-octa-2,4-dien-1-ol (π₂ orbital) interacts with the LUMO of the dienophile, favoring electron-deficient partners .

  • Electrocyclic Ring-Closing: Thermal conditions promote conrotatory motion due to suprafacial HOMO overlap, while UV light induces antarafacial LUMO interactions .

Scientific Research Applications

(2Z,4Z)-octa-2,4-dien-1-ol is an organic compound with a conjugated diene structure and a hydroxyl group at the terminal carbon. It is unique due to its specific double bond configuration, which gives it distinct reactivity and stability compared to its isomers.

Scientific Research Applications

(2Z,4Z)-octa-2,4-dien-1-ol has several applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis for the preparation of complex molecules.
  • Biology It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
  • Industry It is utilized in the production of polymers and other advanced materials.

Chemical Reactions Analysis

(2Z,4Z)-octa-2,4-dien-1-ol undergoes various chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major product formed is octa-2,4-dienoic acid.
  • Reduction The double bonds can be reduced to form saturated alcohols. Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed. The major product formed is octanol.
  • Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides. The major product formed is octa-2,4-dienyl halides.

Mechanism of Action

The mechanism of action of (2Z,4Z)-octa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as the Diels-Alder reaction . This interaction can lead to the formation of cyclohexene derivatives, which are important intermediates in organic synthesis.

Comparison with Similar Compounds

Isomeric Variants: (2Z,4E)-Octa-2,4-dien-1-ol

The (2Z,4E) isomer differs in the configuration of the double bond at position 4 (trans instead of cis). Key distinctions include:

  • Chemical Reactivity : The conjugated Z,Z system in (2Z,4Z)-octa-2,4-dien-1-ol may enhance its susceptibility to electrophilic addition or cycloaddition reactions (e.g., Diels-Alder) compared to the Z,E isomer, where steric strain from trans geometry could hinder reactivity .
  • Synthetic Utility : The (2Z,4E) isomer is highlighted in safety guidelines for handling volatile alcohols, emphasizing flammability and the need for ventilation during use .

Hydrocarbon Analog: (2Z,4Z)-Octa-2,4-diene

This compound lacks the hydroxyl group, resulting in distinct properties:

  • Polarity : The absence of the hydroxyl group reduces polarity, increasing hydrophobicity.
  • Applications : Hydrocarbons like this are often intermediates in polymer synthesis or fragrance production. The hydroxyl group in (2Z,4Z)-octa-2,4-dien-1-ol expands its utility in esterification or oxidation reactions.

Silane Derivative: (2Z,4E)-5-Trimethylsilanyl-penta-2,4-dien-1-ol

This analog (C₈H₁₆OSi) incorporates a trimethylsilanyl group at position 4. Key differences include:

  • Molecular Weight : Higher molecular weight (156.3 g/mol vs. 126.2 g/mol for (2Z,4Z)-octa-2,4-dien-1-ol) due to the silicon-containing substituent.
  • Reactivity : The silane group can act as a protecting moiety for alcohols, altering solubility and stability. This modification is common in multi-step syntheses to prevent unwanted side reactions .

Long-Chain Analog: (4Z)-4-Dodecen-1-ol

With a 12-carbon chain and a Z-configured double bond at position 4, this compound contrasts with (2Z,4Z)-octa-2,4-dien-1-ol in:

  • Hydrophobicity : The longer alkyl chain increases lipophilicity, impacting membrane permeability in biological systems.

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(2Z,4Z)-Octa-2,4-dien-1-ol C₈H₁₄O 126.2 Not provided Conjugated Z,Z diene; primary alcohol
(2Z,4E)-Octa-2,4-dien-1-ol C₈H₁₄O 126.2 Not provided Z,E isomer; higher steric strain
(2Z,4Z)-Octa-2,4-diene C₈H₁₂ 108.2 Not provided Hydrocarbon analog; no hydroxyl group
(2Z,4E)-5-Trimethylsilanyl-penta-2,4-dien-1-ol C₈H₁₆OSi 156.3 133490-42-3 Silane-protected alcohol; synthetic intermediate
(4Z)-4-Dodecen-1-ol C₁₂H₂₄O 184.3 40642-37-3 Long-chain alcohol; ecological toxicity concerns

Biological Activity

(2Z,4Z)-Octa-2,4-dien-1-ol, a compound characterized by its diene structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(2Z,4Z)-Octa-2,4-dien-1-ol is a polyene alcohol with the following structural formula:

C8H12O\text{C}_8\text{H}_{12}\text{O}

The presence of double bonds in the diene configuration contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that (2Z,4Z)-octa-2,4-dien-1-ol exhibits significant antimicrobial properties. A study assessing various natural compounds found that this compound showed inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions critical for survival .

2. Antitumor Activity

In vitro studies have demonstrated that (2Z,4Z)-octa-2,4-dien-1-ol has potential antitumor effects. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulation .

3. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been noted to reduce the production of pro-inflammatory cytokines in various cell models, suggesting a potential application in treating inflammatory diseases .

The biological activities of (2Z,4Z)-octa-2,4-dien-1-ol can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell death in pathogens.
  • Apoptotic Pathway Activation : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : The compound interferes with signaling pathways that regulate inflammation, notably inhibiting NF-kB signaling which is crucial for cytokine production.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various polyunsaturated alcohols highlighted that (2Z,4Z)-octa-2,4-dien-1-ol exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests its potential as a natural preservative or therapeutic agent in combating bacterial infections .

Case Study 2: Antitumor Activity

In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with increased concentrations of (2Z,4Z)-octa-2,4-dien-1-ol .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialCell membrane disruption
AntitumorApoptosis induction
Anti-inflammatoryCytokine modulation

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2Z,4Z)-octa-2,4-dien-1-ol, and how can they be experimentally validated?

  • Answer : The compound has the molecular formula C₈H₁₄O , with a molecular weight of 126.20 g/mol (predicted via ACD/Labs Percepta ). Key properties include:

  • CAS Number : 336099-74-2 (for the analogous hexadienol isomer; extrapolated for octadienol) .
  • Stereochemistry : Double bonds at C2 (Z) and C4 (Z), confirmed via NMR or IR spectroscopy .
  • InChIKey : MEIRRNXMZYDVDW-LDIADDGTSA-N (for hexadienol; octadienol may require analogous computational prediction) .
  • LogP : Predicted ~1.1 (using ACD/Labs software) .
    Methodology : Validate via GC-MS for purity, NMR for stereochemistry, and computational tools (e.g., ChemSpider, ACD/Labs) for property prediction .

Q. What synthetic routes are recommended for (2Z,4Z)-octa-2,4-dien-1-ol, and how can stereochemical control be achieved?

  • Answer : Stereoselective synthesis can employ:

  • Wittig Reaction : Use Z-selective reagents (e.g., stabilized ylides) to form the conjugated diene system .
  • Catalytic Hydrogenation : Partially reduce alkynes to cis-alkenes with Lindlar’s catalyst .
  • Protection/Deprotection : Protect the hydroxyl group during synthesis to avoid side reactions .
    Validation : Monitor reaction progress via TLC and confirm stereochemistry via NOESY NMR .

Q. What safety precautions are critical when handling (2Z,4Z)-octa-2,4-dien-1-ol in the laboratory?

  • Answer : Key precautions include:

  • P210 : Avoid heat/sparks/open flames (flammability risk) .
  • P201/P202 : Review safety protocols before use; work in a fume hood .
  • Storage : Keep in inert atmosphere (N₂/Ar) at ≤4°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for (2Z,4Z)-octa-2,4-dien-1-ol and its isomers?

  • Answer : Conflicting stereochemistry (e.g., Z vs. E isomers) can arise from:

  • Chromatographic Co-elution : Use chiral columns (e.g., β-cyclodextrin) or 2D-GC to separate isomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (if feasible) .

Q. What computational strategies are effective for predicting the reactivity and stability of (2Z,4Z)-octa-2,4-dien-1-ol under experimental conditions?

  • Answer :

  • Reactivity : Use molecular dynamics (MD) simulations to assess thermal stability or susceptibility to oxidation .
  • Solvent Effects : Apply COSMO-RS to predict solubility and aggregation behavior .
  • Transition-State Analysis : Map reaction pathways for derivatization (e.g., acetylation) using DFT .

Q. How can researchers design experiments to study the compound’s stability in aqueous vs. non-polar solvents?

  • Answer :

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at varying pH/temperature .
  • Headspace GC-MS : Detect volatile decomposition products .
  • Stabilizers : Test antioxidants (e.g., BHT) in non-polar solvents to extend shelf life .

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